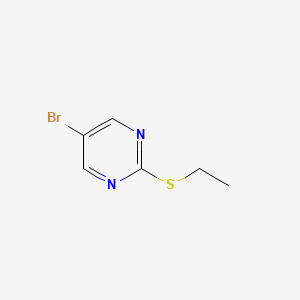

5-Bromo-2-(ethylthio)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-ethylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2S/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJMSKDZPPMOAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680703 | |

| Record name | 5-Bromo-2-(ethylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859941-10-9 | |

| Record name | 5-Bromo-2-(ethylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 5-Bromo-2-(ethylthio)pyrimidine

Introduction

5-Bromo-2-(ethylthio)pyrimidine is a substituted pyrimidine derivative of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug discovery. The pyrimidine scaffold is a foundational heterocyclic structure present in a vast array of biologically active molecules, including nucleobases and numerous approved therapeutic agents.[1][2] The unique functionalization of this compound—featuring a bromine atom at the 5-position and an ethylthio group at the 2-position—renders it a versatile and highly valuable synthetic building block.

The bromine atom serves as a key handle for introducing further molecular complexity via transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[2] Concurrently, the ethylthio moiety can be chemically modified, for instance, through oxidation to the corresponding sulfoxide or sulfone, enabling the exploration of a wider chemical space.[3] Understanding the fundamental physical properties of this compound is therefore a prerequisite for its effective use in designing and synthesizing novel molecules with potential therapeutic or material science applications.[3][4]

This technical guide provides a comprehensive overview of the core physical properties of this compound, details authoritative methodologies for their determination, outlines its spectroscopic signature, and summarizes critical safety and handling protocols.

Section 1: Chemical and Molecular Identity

A precise understanding of a compound's identity is the foundation of all subsequent research. The structural and identifying information for this compound is summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 859941-10-9 | [5][6][7] |

| Molecular Formula | C₆H₇BrN₂S | [5][6] |

| Molecular Weight | 219.10 g/mol | [5][6] |

| IUPAC Name | This compound | [6] |

| Canonical SMILES | CCSC1=NC=C(Br)C=N1 | [7] |

| InChI Key | OBJMSKDZPPMOAV-UHFFFAOYSA-N | [5] |

Section 2: Core Physical Properties

The physical properties of a compound dictate its behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics to formulation and bioavailability.

| Property | Value / Description | Notes and Comparative Context |

| Appearance | Solid (form not specified) | While data for the exact compound is limited, related compounds like 5-Bromo-2-(methylthio)pyrimidine appear as a solid. |

| Melting Point | Data not available | The closely related analog, 5-Bromo-2-(methylthio)pyrimidine, has a reported melting point of 63-68 °C. The addition of a single methylene unit in the ethyl group may slightly alter this value. |

| Boiling Point | Data not available | A predicted boiling point for the methylthio analog is 281.2 ± 13.0 °C.[8] The boiling point of the ethylthio derivative is expected to be slightly higher due to increased molecular weight. |

| Solubility | Data not available | The calculated LogP of related thioether pyrimidines (1.9 to 2.7) suggests the compound is lipophilic and likely exhibits poor solubility in aqueous media but good solubility in organic solvents like dichloromethane, ethyl acetate, and alcohols.[8][9] |

| Storage Temperature | 2-8°C or Room Temperature (sealed, dry) | Recommended storage conditions vary by supplier, suggesting refrigeration is preferred for long-term stability.[6][7] |

Section 3: Methodologies for Physical Property Determination

To ensure reproducibility and accuracy, standardized protocols for determining physical properties are essential. The following sections describe field-proven, self-validating methodologies.

Experimental Protocol: Melting Point Determination via Capillary Method

The melting point is a critical indicator of purity. The capillary method remains a reliable and widely used technique.

Causality: A slow temperature ramp rate (~1-2 °C per minute) near the anticipated melting point is crucial. A rapid ramp can cause a lag between the thermometer reading and the actual sample temperature, leading to an artificially wide and inaccurate melting range.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the sample powder, loading it to a height of 2-3 mm. Invert the tube and tap gently on a hard surface to pack the sample tightly into the sealed end.

-

Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Heating: Initially, heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (based on analogs, an initial target of ~50 °C is reasonable).

-

Equilibration and Slow Ramp: Hold at this temperature for 1-2 minutes to allow for thermal equilibration. Then, reduce the heating rate to 1-2 °C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂. A narrow range (<2 °C) is indicative of high purity.

Experimental Protocol: Solubility Profile Assessment

A compound's solubility profile is critical for its application in solution-based assays, reaction chemistry, and formulation development.

Causality: Testing solubility in a range of solvents, from nonpolar organic to polar protic and aqueous buffers, provides a comprehensive understanding of the compound's polarity and potential for use in diverse experimental conditions.

Step-by-Step Methodology:

-

Qualitative Screening:

-

To a series of labeled vials, add ~1 mg of this compound.

-

Add 100 µL of a test solvent (e.g., Water, PBS pH 7.4, Ethanol, DMSO, Dichloromethane) to each vial.

-

Vortex each vial for 1 minute.

-

Visually inspect for undissolved solid. If fully dissolved, the solubility is >10 mg/mL. If not, the compound is sparingly soluble or insoluble at this concentration.

-

-

Semi-Quantitative Analysis (for promising solvents):

-

Accurately weigh 5 mg of the compound into a vial.

-

Add the selected solvent in 100 µL aliquots, vortexing for 1 minute after each addition.

-

Continue adding solvent until the solid is completely dissolved.

-

Calculate the approximate solubility based on the total volume of solvent added.

-

-

Quantitative Analysis (HPLC/UV-Vis):

-

Prepare a saturated solution by adding excess compound to a known volume of the desired solvent.

-

Stir the suspension at a constant temperature for 24 hours to ensure equilibrium is reached.

-

Filter the solution through a 0.22 µm syringe filter to remove undissolved solid.

-

Prepare a series of dilutions of the filtrate and analyze them using a validated HPLC or UV-Vis method against a standard curve to determine the precise concentration.

-

Visualization: Workflow for Solubility Determination

The following diagram illustrates the logical flow of a comprehensive solubility assessment.

Caption: Workflow for solubility assessment of a research compound.

Section 4: Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a synthesized compound. While experimental spectra for this compound are not publicly available, its expected spectral features can be reliably predicted based on its structure. Researchers can consult spectral databases for data on analogous compounds.[10]

-

¹H NMR:

-

Ethyl Group: A triplet signal (~1.3-1.5 ppm, 3H) corresponding to the -CH₃ group, coupled to the adjacent methylene protons. A quartet signal (~3.1-3.3 ppm, 2H) for the -S-CH₂- protons, coupled to the methyl protons.

-

Pyrimidine Ring: Two singlet signals in the aromatic region (~8.5-8.8 ppm), each integrating to 1H, for the two non-equivalent protons on the pyrimidine ring. The exact chemical shifts are influenced by the electron-withdrawing effects of the bromine and nitrogen atoms.

-

-

¹³C NMR:

-

Six distinct signals are expected, corresponding to the six unique carbon atoms in the molecule.

-

Aliphatic Region: Two signals for the ethyl group carbons (~15 ppm for -CH₃ and ~30 ppm for -S-CH₂).

-

Aromatic/Heterocyclic Region: Four signals for the pyrimidine ring carbons, including the carbon bearing the bromine atom (expected at ~110-120 ppm) and the thioether-substituted carbon (expected at ~170 ppm).

-

-

Mass Spectrometry (MS):

-

The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a characteristic molecular ion peak cluster.

-

Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as two peaks of nearly equal intensity: [M]⁺ at m/z 218 and [M+2]⁺ at m/z 220. This isotopic pattern is a definitive signature for a monobrominated compound. In ESI, this would be observed for the [M+H]⁺ adduct at m/z 219 and 221.[11]

-

-

Infrared (IR) Spectroscopy:

-

C-H stretching: Aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=N and C=C stretching: Aromatic and heterocyclic stretches in the 1500-1600 cm⁻¹ region.

-

C-Br stretching: A signal in the fingerprint region, typically between 500-600 cm⁻¹.

-

Section 5: Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. The available data, primarily from analogs and supplier information, indicates that this compound and related compounds should be handled with care.

GHS Hazard and Precautionary Statements

The following table summarizes known and anticipated hazards based on data for the title compound and its close analog, 5-Bromo-2-(methylthio)pyrimidine.[6][8]

| Category | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed. |

| H314 | Causes severe skin burns and eye damage. | |

| H318 | Causes serious eye damage. | |

| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310 | Immediately call a POISON CENTER or doctor/physician. |

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Use chemical safety goggles and a face shield.[8]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[8]

-

Respiratory Protection: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][12] For long-term storage, refrigeration at 2-8°C is recommended.[6]

-

Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow the product to enter drains.[8] Offer surplus and non-recyclable solutions to a licensed disposal company.[8]

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in synthetic chemistry. Its physical properties, characterized by lipophilicity and solid-state nature, are crucial considerations for its practical application. While some experimental data is not yet publicly available, a combination of predictive analysis and data from close structural analogs provides a robust working profile for researchers. Adherence to the rigorous experimental and safety protocols outlined in this guide will empower scientists and drug development professionals to confidently and safely leverage the synthetic utility of this valuable pyrimidine derivative.

References

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

-

Spectral Information. PubChem - NIH. [Link]

-

5-Bromo-2-(methylthio)pyrimidine. LabSolutions. [Link]

-

Exploring Pyrimidine Derivatives: The Chemical Versatility of 5-Bromo-2-Phenylpyrimidine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. YouTube. [Link]

-

Predicting the structure based on NMR spectra and IR Data (quick lesson) part 13. YouTube. [Link]

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 859941-10-9 [amp.chemicalbook.com]

- 7. 859941-10-9|this compound|BLD Pharm [bldpharm.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE | 14001-67-3 [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

5-Bromo-2-(ethylthio)pyrimidine CAS number and structure

An In-depth Technical Guide to 5-Bromo-2-(ethylthio)pyrimidine: A Core Heterocyclic Building Block for Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It delves into its chemical identity, synthesis, reactivity, and critical role as an intermediate in the creation of complex, biologically active molecules.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in nucleic acids and numerous therapeutic agents[1]. The molecule's structure is characterized by a pyrimidine ring functionalized with a bromine atom at the 5-position and an ethylthio group at the 2-position. This specific arrangement of functional groups makes it a versatile synthetic intermediate.

CAS Number : 859941-10-9[2][3][4]

Chemical Structure:```dot

// Nodes for atoms N1 [label="N"]; C2 [label="S"]; N3 [label="N"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br"]; Et1 [label="CH2", fontcolor="#202124"]; Et2 [label="CH3", fontcolor="#202124"];

// Invisible nodes for bond positioning p4 [pos="2.5,0!", shape=point]; p5 [pos="2.5,-1.5!", shape=point]; p6 [pos="1.25,-2.25!", shape=point]; p1 [pos="0,-1.5!", shape=point]; p3 [pos="0,0!", shape=point]; p2 [pos="1.25,0.75!", shape=point];

// Position atoms C4 [pos="2.5,0!"]; C5 [pos="2.5,-1.5!"]; C6 [pos="1.25,-2.25!"]; N1 [pos="0,-1.5!"]; C2 [pos="0,0!"]; N3 [pos="1.25,0.75!"];

// Position substituents Br [pos="3.75,-2!"]; S_atom [label="S", pos="-1.25,0.75!"]; Et1_node [label="CH2", pos="-2.5,0!"]; Et2_node [label="CH3", pos="-3.75,0.75!"];

// Draw bonds C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; N1 -- C2; C5 -- Br; C2 -- S_atom; S_atom -- Et1_node; Et1_node -- Et2_node; }

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary):

This protocol is adapted from a similar synthesis of the methylthio analogue. [5][6]

-

Preparation : To a stirred solution of 5-bromo-2-chloropyrimidine (1.0 eq.) in anhydrous dimethylformamide (DMF, ~5 mL per mmol of substrate), add ethanethiol (1.0-1.1 eq.).

-

Reaction : Cool the mixture in an ice bath and add a suitable base, such as sodium hydride (1.1 eq., 60% dispersion in mineral oil) or potassium carbonate (1.5 eq.), portion-wise.

-

Heating & Monitoring : After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. [5][6]4. Workup : Upon completion, cool the mixture to room temperature and carefully quench by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. [5][6]6. Final Step : Purify the resulting crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to yield this compound as a pure solid. [5][6]

Reactivity and Synthetic Applications

The utility of this compound as a building block stems from the distinct reactivity of its functional groups. This allows for sequential, regioselective modifications, which is a cornerstone of modern synthetic strategy.

-

C5-Bromine Atom : The bromine atom is the primary site for introducing molecular diversity. It is highly amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for aryl/heteroaryl groups), Sonogashira (for alkynes), and Buchwald-Hartwig (for amines) couplings. This versatility allows for the construction of a C-C or C-N bond at a specific vector, which is crucial for exploring the structure-activity relationship (SAR) in drug discovery programs. [1]

-

Ethylthio Group : The sulfur atom of the ethylthio group can be oxidized to a sulfoxide or a sulfone. This transformation significantly alters the electronic properties of the pyrimidine ring, making the C2 position susceptible to displacement by other nucleophiles. This oxidation-substitution sequence provides a pathway to 2-substituted pyrimidines that are otherwise difficult to access.

-

Pyrimidine Ring : The pyrimidine core itself is a key pharmacophore. Its nitrogen atoms are excellent hydrogen bond acceptors, enabling strong and specific interactions with biological targets like enzyme active sites and receptors. [1]

Reactivity Hotspots Diagram:

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 859941-10-9|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 859941-10-9 [amp.chemicalbook.com]

- 5. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE | 14001-67-3 [chemicalbook.com]

A Senior Application Scientist's Guide to the Solubility of 5-Bromo-2-(ethylthio)pyrimidine in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(ethylthio)pyrimidine is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in synthesis is fundamentally governed by its behavior in solution. However, a significant knowledge gap exists in the public domain regarding its specific quantitative solubility in common organic solvents. This technical guide moves beyond a simple recitation of data. It provides researchers with a foundational understanding of the compound's physicochemical properties, offers expert predictions on its solubility profile based on structural analysis and analogous compounds, and equips them with a gold-standard experimental protocol for precise solubility determination. The aim is to empower scientists to make informed decisions on solvent selection for reaction optimization, purification, and formulation, thereby accelerating research and development timelines.

Introduction and Core Challenge

This compound is a substituted pyrimidine derivative valued for its utility in synthetic chemistry. The pyrimidine core is a privileged scaffold in numerous clinically significant drugs, while the bromo- and ethylthio- substituents offer versatile handles for further chemical modification through cross-coupling, oxidation, or nucleophilic substitution reactions.

This guide addresses this challenge directly. We will first build a theoretical framework for understanding solubility based on the molecule's inherent properties. We will then leverage data from closely related analogs to inform practical solvent choices. Finally, we will present a detailed, self-validating experimental protocol to enable any laboratory to generate precise, reliable solubility data.

Physicochemical Profile and Solubility Prediction

To predict how a compound will dissolve, we must first understand its structure and inherent electronic properties.

Molecular Structure:

Caption: Chemical structure of this compound.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂S | CymitQuimica[1] |

| Molecular Weight | 219.1 g/mol | CymitQuimica[1] |

| Appearance | Solid (predicted) | Analogues[2] |

| Predicted pKa | ~1.3 (for pyrimidine ring nitrogen) | Analogues[3] |

Structural Analysis for Solubility Prediction:

The solubility of a molecule is governed by the principle of "like dissolves like."[4] We can dissect the structure of this compound to predict its behavior:

-

Polar Features: The pyrimidine ring contains two electronegative nitrogen atoms. These atoms are sites for potential hydrogen bonding with protic solvents (like alcohols) and strong dipole-dipole interactions with polar aprotic solvents (like acetone or DMSO). The sulfur atom in the ethylthio group also contributes moderately to the molecule's polarity.

-

Nonpolar Features: The ethyl group (-CH₂CH₃) and the bromine atom are predominantly nonpolar or weakly polar. They will contribute favorably to solubility in less polar solvents like dichloromethane (DCM) and toluene.

Overall Assessment: this compound is a moderately polar molecule. It lacks the strong hydrogen-bond-donating capabilities of an alcohol or carboxylic acid but possesses multiple hydrogen-bond-accepting sites (the nitrogen and sulfur atoms). This profile suggests it will exhibit its highest solubility in polar aprotic solvents, moderate solubility in some polar protic and less polar solvents, and poor solubility in highly nonpolar solvents like alkanes.

Insights from a Structurally Related Compound

While direct data for our target is scarce, extensive information is available for the analogous compound, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid .[2][5][6] This molecule differs by having a methyl instead of an ethyl group and, most importantly, a carboxylic acid group at the 4-position.

Data for this analog shows it has good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethylsulfoxide (DMSO) but limited compatibility with protic solvents such as ethanol and methanol.[2]

Causality and Extrapolation: The carboxylic acid group is highly polar and is a strong hydrogen bond donor and acceptor, dominating the solubility profile of the analog and making it highly soluble in other polar, hydrogen-bonding solvents like DMSO. Our target compound, lacking this acidic group, will be significantly less polar.

Therefore, we can predict the following for this compound:

-

Enhanced solubility in less polar solvents: Compared to its carboxylic acid analog, it should be more soluble in solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.

-

Retained solubility in polar aprotic solvents: It should still dissolve well in DMSO and DMF, which are excellent universal organic solvents.

-

Reduced solubility in polar protic solvents: Without the carboxylic acid, its solubility in alcohols (methanol, ethanol) may be reduced, as the primary interaction will be weaker hydrogen bonding to the ring nitrogens.

A Practical Guide to Solvent Selection

Based on the theoretical analysis and analog data, the following table provides a guide to solvent selection for practical laboratory applications.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale & Application Notes |

| Nonpolar | Heptane, Hexane, Toluene | Very Low to Insoluble | The molecule's polarity is too high for significant interaction. Toluene may show slight solubility due to its aromatic character. Useful as anti-solvents for crystallization. |

| Moderately Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents offer a good balance of polarity to interact with the pyrimidine ring without being hindered by the nonpolar groups. Excellent first choices for reaction media. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | These solvents are strong dipole interactors and can effectively solvate the polar pyrimidine core. DMSO and DMF are likely to be the strongest solvents. ACN is a good choice for chromatography. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | Solvents can act as hydrogen bond donors to the ring nitrogens, but the overall interaction is weaker than with polar aprotics. May be useful for purification via crystallization when mixed with an anti-solvent. |

Gold-Standard Experimental Protocol for Solubility Determination

To move from prediction to certainty, quantitative measurement is essential. The Shake-Flask Method is the internationally recognized gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[7][8]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Materials & Reagents

-

This compound (solid)

-

Selected organic solvents (HPLC grade or higher)

-

Scintillation vials or screw-cap tubes with PTFE-lined caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance (readable to 0.01 mg)

-

Volumetric flasks and pipettes

-

Syringes (glass or polypropylene)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Autosampler vials for analysis

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology

Part A: Sample Preparation and Equilibration

-

System Suitability: Before beginning, ensure the compound has a detectable chromophore for UV analysis and that a suitable analytical method (e.g., HPLC) is established to separate it from any potential impurities.

-

Preparation of Vials: Add an excess of solid this compound to a series of vials. "Excess" is critical; a good starting point is ~10-20 mg of solid for every 1 mL of solvent. A visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.[7]

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Sealing: Tightly seal the vials to prevent solvent evaporation.

-

Equilibration: Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25°C). Agitate the vials for a sufficient time to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being ideal for poorly soluble compounds.[9]

-

Settling: After equilibration, let the vials stand undisturbed at the same constant temperature for at least 2-4 hours to allow undissolved solids to sediment.

Part B: Analysis

-

Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve of response (e.g., peak area) versus concentration.

-

Sample Withdrawal: Carefully draw an aliquot of the clear supernatant from an equilibrated vial using a syringe. Be extremely careful not to disturb the solid sediment at the bottom.

-

Filtration: Immediately filter the solution through a 0.22 µm syringe filter into a clean autosampler vial. This step is crucial to remove any microscopic solid particles that could artificially inflate the measured concentration.[10]

-

Dilution: Perform an accurate, known dilution of the filtrate to bring its concentration into the linear range of your calibration curve.

-

Quantification: Analyze the diluted filtrate using the same method used for the calibration curve.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original, undiluted filtrate. This value is the thermodynamic solubility of the compound in that solvent at that temperature.

Conclusion

While published quantitative data on the solubility of this compound is lacking, a robust scientific approach allows for reliable prediction and precise measurement. This guide has established that the compound is moderately polar, predicting high solubility in polar aprotic solvents like DMSO and DCM, and lower solubility in nonpolar alkanes and, potentially, polar protic alcohols.

For the researcher, this provides actionable intelligence: begin solvent screening for reactions with THF or DCM, and consider DMSO for challenging cases. For purification, explore crystallization from moderately polar systems using alkanes as anti-solvents. Most importantly, by implementing the provided gold-standard shake-flask protocol, research and development teams can generate their own definitive, high-quality solubility data, removing ambiguity and enabling the confident and efficient use of this valuable synthetic intermediate.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link].

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link].

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Marques, M. R. C. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link].

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link].

-

BioAssay Systems. (n.d.). Shake Flask Solubility Services. Retrieved from [Link].

-

LabSolutions. (n.d.). 5-Bromo-2-(methylthio)pyrimidine. Retrieved from [Link].

- SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 3. scispace.com [scispace.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chemimpex.com [chemimpex.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. bioassaysys.com [bioassaysys.com]

5-Bromo-2-(ethylthio)pyrimidine melting point and boiling point.

An In-Depth Technical Guide to the Physicochemical Properties and Synthesis of 5-Bromo-2-(ethylthio)pyrimidine

Introduction

This compound is a substituted pyrimidine derivative of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. Pyrimidine scaffolds are central to numerous biologically active molecules, including antiviral and anticancer agents. The presence of a bromine atom at the 5-position and an ethylthio group at the 2-position provides versatile handles for further chemical modification, making it a valuable building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the available data on the physicochemical properties of this compound and its analogs, alongside a detailed, field-proven protocol for its synthesis.

Physicochemical Properties

| Property | 5-Bromo-2-(methylthio)pyrimidine | This compound |

| CAS Number | 14001-67-3 | 859941-10-9 |

| Molecular Formula | C5H5BrN2S[1] | C6H7BrN2S[2][3] |

| Molecular Weight | 205.08 g/mol [1][4] | 219.1 g/mol [2] |

| Appearance | White solid, Crystalline Powder of Flakes[1][5] | Not specified |

| Melting Point | 63 - 68 °C[4][6] | Data not available |

| Boiling Point | 281.2 ± 13.0 °C (Predicted)[6] | Data not available |

The increased molecular weight and surface area from the ethyl group in this compound would theoretically lead to a slightly higher melting and boiling point compared to its methyl analog, assuming similar crystal packing efficiency.

Synthesis of 5-Bromo-2-(substituted)pyrimidines

The synthesis of this compound can be conceptually adapted from established protocols for similar 2-substituted pyrimidines. A common and effective method involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with an appropriate thiol. The synthesis of the analogous 5-bromo-2-(methylthio)pyrimidine from 5-bromo-2-chloropyrimidine provides a reliable template for this transformation.[1][5]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of 5-bromo-2-(methylthio)pyrimidine.[1][5]

Materials:

-

5-bromo-2-chloropyrimidine

-

Ethanethiol (Ethyl mercaptan)

-

Dimethylformamide (DMF)

-

Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

-

Ethyl acetate (EtOAc)

-

Water (deionized)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel (100-200 mesh)

-

Hexane

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Preparation of the Nucleophile: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Slowly add ethanethiol (1.1 equivalents) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium ethanethiolate salt.

-

Nucleophilic Substitution Reaction: To the solution of sodium ethanethiolate, add a solution of 5-bromo-2-chloropyrimidine (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise at 0 °C.

-

Reaction Progression and Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50 °C.[1][5] Monitor the progress of the reaction by TLC, using a suitable eluent system (e.g., 10% ethyl acetate in hexane). The reaction is typically complete within 3-5 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench it by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[1][5]

-

Characterization: The purified product, this compound, should be characterized by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be rigorously confirmed using a suite of analytical techniques:

-

Thin Layer Chromatography (TLC): A quick and effective method to monitor the reaction progress and assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of the molecule. The characteristic chemical shifts and coupling constants of the pyrimidine ring protons and the ethyl group protons will confirm the successful synthesis.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the presence of the desired product. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.

-

Melting Point Analysis: Although the exact melting point is not documented, determining the melting range of the synthesized product is a crucial indicator of its purity. A sharp melting range suggests a high degree of purity.

Applications in Research and Development

Substituted pyrimidines, such as this compound, are valuable intermediates in the pharmaceutical and agrochemical industries.[7] The bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The ethylthio group can also be modified, for instance, by oxidation to the corresponding sulfoxide or sulfone, which can significantly alter the biological activity of the molecule.[7] These properties make this compound a versatile scaffold for generating libraries of compounds for high-throughput screening in drug discovery programs.[7]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound and its precursors. It is advisable to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[6]

References

Sources

- 1. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 859941-10-9 [amp.chemicalbook.com]

- 4. 5-Bromo-2-(methylthio)pyrimidine 97 14001-67-3 [sigmaaldrich.com]

- 5. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE | 14001-67-3 [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

Spectral Characterization of 5-Bromo-2-(ethylthio)pyrimidine: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for the heterocyclic compound 5-Bromo-2-(ethylthio)pyrimidine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who utilize spectroscopic techniques for the structural elucidation and characterization of novel molecules. The guide will delve into the theoretical underpinnings and practical interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy as they apply to this specific pyrimidine derivative.

Introduction

This compound is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. The structural characterization of such compounds is a critical step in their synthesis and development. Spectroscopic methods provide a non-destructive means to elucidate the molecular structure, confirm identity, and assess purity. This guide will explain the expected spectral features of this compound based on established principles and data from analogous structures.

Molecular Structure and Properties

Before delving into the spectral data, it is essential to understand the molecular structure of this compound.

| Property | Value |

| Molecular Formula | C₆H₇BrN₂S |

| Molecular Weight | 219.1 g/mol [1] |

| IUPAC Name | This compound |

The structure consists of a pyrimidine ring substituted with a bromine atom at the 5-position and an ethylthio group at the 2-position. The electronegativity of the nitrogen and sulfur atoms, along with the presence of the bromine atom, significantly influences the electronic environment of the molecule and, consequently, its spectral properties.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, the electron ionization (EI) mass spectrum is expected to exhibit characteristic features that confirm its elemental composition and provide insights into its fragmentation pathways.

Expected Molecular Ion Peak: The most critical piece of information from a mass spectrum is the molecular ion peak (M⁺). Given the molecular formula C₆H₇BrN₂S, the monoisotopic mass is approximately 218.96 u. A key characteristic of bromine-containing compounds is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[2] This results in a distinctive isotopic pattern for the molecular ion, with two peaks of almost equal intensity at m/z values corresponding to [M]⁺ and [M+2]⁺. Therefore, we expect to see prominent peaks at approximately m/z 219 and 221.

Fragmentation Pattern: The fragmentation of the molecular ion provides a fingerprint that can aid in structural elucidation. The fragmentation of pyrimidine derivatives often begins at the substituent groups.[3][4]

-

Loss of the ethyl group: A common fragmentation pathway would involve the cleavage of the C-S bond, leading to the loss of an ethyl radical (•CH₂CH₃), resulting in a fragment ion at m/z 190/192.

-

Loss of ethylene: Another possibility is the loss of an ethylene molecule (CH₂=CH₂) via a rearrangement, which would also lead to a fragment at a different m/z.

-

Ring cleavage: Cleavage of the pyrimidine ring itself can also occur, though this typically requires higher energy.[3]

The mass spectrum of the closely related 5-bromo-2-(methylthio)pyrimidine shows a [M+1] peak at 205.1, which is consistent with its molecular weight of 205.08 g/mol .[5] This supports the expected ionization behavior of this class of compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum provides valuable information about the functional groups present in the molecule.

Expected Characteristic Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |

| 3100-3000 | C-H stretching (aromatic) | Medium to Weak |

| 2980-2850 | C-H stretching (aliphatic -CH₂, -CH₃) | Medium |

| 1550-1600 | C=C and C=N stretching (pyrimidine ring) | Medium to Strong |

| 1450-1380 | C-H bending (aliphatic) | Medium |

| 1200-1000 | C-N stretching | Medium |

| 700-500 | C-Br stretching | Medium to Strong |

| 700-600 | C-S stretching | Weak |

The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching from the ethyl group will appear between 2980 and 2850 cm⁻¹.[6] Aromatic and heteroaromatic ring systems like pyrimidine exhibit characteristic C=C and C=N stretching vibrations in the 1550-1600 cm⁻¹ range.[6][7] The C-Br stretching vibration typically appears in the fingerprint region, between 700 and 500 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

Expected Chemical Shifts and Multiplicities:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrimidine H-4, H-6 | ~8.5 - 8.8 | Singlet | 2H |

| -S-CH₂- | ~3.1 - 3.4 | Quartet | 2H |

| -CH₃ | ~1.3 - 1.5 | Triplet | 3H |

-

Pyrimidine Protons: The two protons on the pyrimidine ring (at positions 4 and 6) are in identical chemical environments and are expected to appear as a singlet in the downfield region (around 8.5-8.8 ppm). The electronegative nitrogen atoms in the ring cause a significant deshielding effect, shifting these protons downfield.[8]

-

Ethyl Group Protons: The ethyl group will give rise to a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The methylene protons are adjacent to the sulfur atom, which will shift them to around 3.1-3.4 ppm. The coupling between the methylene and methyl protons will result in the characteristic quartet and triplet pattern (n+1 rule).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Expected Chemical Shifts:

| Carbon | Chemical Shift (δ, ppm) |

| C-2 (C-S) | ~170 - 175 |

| C-4, C-6 | ~157 - 160 |

| C-5 (C-Br) | ~110 - 115 |

| -S-CH₂- | ~28 - 33 |

| -CH₃ | ~13 - 16 |

-

Pyrimidine Carbons: The carbon atom attached to the sulfur (C-2) is expected to be the most downfield of the ring carbons. The C-4 and C-6 carbons will also be downfield due to the adjacent nitrogen atoms. The carbon atom bonded to the bromine (C-5) will be shifted upfield relative to the other ring carbons.

-

Ethyl Group Carbons: The chemical shifts for the ethyl group carbons are expected in the typical aliphatic region.

Experimental Protocols

To obtain the spectral data discussed above, the following general experimental protocols would be employed.

Sample Preparation

A small amount (5-10 mg) of purified this compound should be dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For IR analysis, the sample can be prepared as a KBr pellet or analyzed as a thin film. For MS, the sample is typically introduced directly into the ion source.

Instrumentation and Data Acquisition

-

NMR: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

IR: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

MS: A mass spectrometer equipped with an electron ionization (EI) source would be used.

Visualization of Experimental Workflow

Caption: Workflow for the spectral analysis of this compound.

Conclusion

The comprehensive spectral analysis of this compound through Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a detailed and unambiguous confirmation of its molecular structure. The characteristic isotopic pattern in the mass spectrum, the specific vibrational frequencies in the IR spectrum, and the unique chemical shifts and coupling patterns in the NMR spectra collectively serve as a robust fingerprint for this compound. This guide provides the foundational knowledge for researchers to interpret the spectral data of this and related pyrimidine derivatives, ensuring scientific integrity and facilitating advancements in medicinal chemistry and drug development.

References

-

IR, NMR spectral data of pyrimidine derivatives - ResearchGate. Available from: [Link]

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available from: [Link]

-

FT-IR data of pyrimidine derivatives compounds - ResearchGate. Available from: [Link]

-

Supporting Information - The Royal Society of Chemistry. Available from: [Link]

-

NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines - ResearchGate. Available from: [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC - NIH. Available from: [Link]

-

Spectral data of the prepared compounds (2-12). - ResearchGate. Available from: [Link]

-

INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE - JOURNAL OF INDIAN RESEARCH. Available from: [Link]

-

Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives - IOSR Journal. Available from: [Link]

-

Gas Chromatography Electron Ionization Mass Spectral Analysis of Thio Analogues of Pyrimidine Bases: 5-Bromo-2,4-di-o-(m- and p-) chloro- (bromo-)benzylthiouracils and 6-methyluracils - ResearchGate. Available from: [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available from: [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available from: [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. savemyexams.com [savemyexams.com]

- 3. researchgate.net [researchgate.net]

- 4. article.sapub.org [article.sapub.org]

- 5. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE | 14001-67-3 [chemicalbook.com]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Synthesis of 5-Bromo-2-(ethylthio)pyrimidine

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Introduction: Strategic Importance of 2-Alkylthiopyrimidines

In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the core of numerous therapeutic agents.[1][2][3] The strategic functionalization of this heterocycle allows for the fine-tuning of molecular properties essential for drug efficacy. 5-Bromo-2-(ethylthio)pyrimidine is a key intermediate in this field, valued for its dual reactive sites which permit sequential and regioselective chemical modifications.[4][5] The C-2 position, activated by the two ring nitrogens, is primed for nucleophilic substitution, while the C-5 bromo-substituent is ideal for palladium-catalyzed cross-coupling reactions.[4][5]

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from its readily available precursor, 5-bromo-2-chloropyrimidine. We will delve into the underlying chemical principles, present a detailed and validated experimental protocol, and discuss critical safety considerations, offering a complete resource for scientists engaged in pharmaceutical research and development.

The Core Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 5-bromo-2-chloropyrimidine to this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This transformation is not only efficient but also highly regioselective, a critical factor in multi-step synthesis.

Mechanistic Rationale

The SNAr mechanism is contingent on two primary factors: the electronic nature of the aromatic ring and the identity of the nucleophile.

-

Electrophilic Substrate: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is most pronounced at the C-2 and C-4/6 positions, making them susceptible to attack by nucleophiles.[6] The chlorine atom at the C-2 position serves as a good leaving group, facilitating the substitution.

-

Potent Nucleophile: Thiols, such as ethanethiol, are excellent nucleophiles for SNAr reactions.[7][8] Their reactivity is significantly enhanced by deprotonation with a mild base to form the corresponding thiolate anion (in this case, ethanethiolate). This anion is a more potent nucleophile, accelerating the reaction.[7]

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Caption: The SNAr mechanism for thioether synthesis.

Validated Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis. The procedure is designed to be self-validating, incorporating process controls and clear endpoints.

Reagent and Material Data

Proper characterization of starting materials is fundamental to reproducible synthesis.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-bromo-2-chloropyrimidine | 32779-36-5 | C₄H₂BrClN₂ | 193.43 |

| Ethanethiol | 75-08-1 | C₂H₆S | 62.13 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 |

| Product: | |||

| This compound | 859941-10-9 | C₆H₇BrN₂S | 219.10[9] |

Step-by-Step Synthesis Workflow

This protocol is analogous to the successful synthesis of the methylthio- derivative, adapted for ethanethiol.[10][11]

1. Reaction Setup:

-

Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen inlet adapter.

-

Ensure all glassware is oven-dried to prevent hydrolysis of the starting material.[12]

-

Place the flask under a positive pressure of dry nitrogen or argon. An inert atmosphere is crucial to prevent the oxidation of ethanethiol.

2. Reagent Charging:

-

To the flask, add 5-bromo-2-chloropyrimidine (1.0 eq, e.g., 1.93 g, 10.0 mmol).

-

Add anhydrous potassium carbonate (1.5 eq, 2.07 g, 15.0 mmol). The base neutralizes the HCl formed and facilitates the reaction.

-

Add anhydrous N,N-Dimethylformamide (DMF, ~20 mL). DMF is an excellent polar aprotic solvent for SNAr reactions.[8][10]

3. Nucleophile Addition:

-

Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

-

Working in a certified fume hood , carefully add ethanethiol (1.1 eq, 0.82 mL, 11.0 mmol) to the stirred suspension dropwise via syringe. A slight exothermic reaction may be observed.

4. Reaction Execution:

-

Heat the reaction mixture to 50 °C using an oil bath.[10]

-

Maintain stirring at this temperature for 3-5 hours.

5. In-Process Control (IPC):

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% ethyl acetate in hexane.

-

Visualize the spots under UV light (254 nm). The reaction is complete when the starting material spot (5-bromo-2-chloropyrimidine) is no longer visible.

6. Work-up and Extraction:

-

Once the reaction is complete, cool the flask to room temperature.

-

Quench the reaction by slowly pouring the mixture into 200 mL of cold water with stirring.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL) to remove residual DMF and salts.

7. Purification:

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel (100-200 mesh). Elute with a gradient of 2-5% ethyl acetate in hexane to afford the pure this compound as a solid.[10][11]

Caption: Experimental workflow for the synthesis.

Safety and Handling: A Critical Overview

Adherence to strict safety protocols is non-negotiable. The reagents used in this synthesis possess significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

-

5-Bromo-2-chloropyrimidine: This compound is a skin, eye, and respiratory irritant.[13][14][15] Avoid all personal contact, including inhalation of dust.[13] Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields.[14][15]

-

Ethanethiol: Ethanethiol is highly flammable and possesses an extremely strong, unpleasant odor. It is harmful if swallowed or inhaled. All manipulations must be conducted within a high-efficiency fume hood to prevent exposure and odor release.

-

N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin. It is a suspected teratogen. Always wear appropriate gloves and handle with care.

-

Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with local, state, and federal regulations. Contaminated materials should be placed in sealed containers for disposal.[16]

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[16][17] Remove contaminated clothing.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14][16][17]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[16][17]

Conclusion

The nucleophilic aromatic substitution of 5-bromo-2-chloropyrimidine with ethanethiol is a robust and reliable method for producing this compound, a valuable intermediate for drug discovery. The keys to a successful synthesis are the use of an anhydrous, polar aprotic solvent, a mild base to generate the thiolate nucleophile, and strict adherence to an inert atmosphere. By following the detailed protocol and safety guidelines presented in this guide, researchers can confidently and safely produce this important building block for their synthetic campaigns.

References

-

5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - ChemicalBook.

-

5-Bromo-2-chloropyrimidine - Apollo Scientific.

-

TCI AMERICA - Spectrum Chemical.

-

SAFETY DATA SHEET - Fisher Scientific (2-Bromo-5-chloropyridine).

-

SAFETY DATA SHEET - Fisher Scientific (5-Bromo-2-fluoropyrimidine).

-

Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols - Benchchem.

-

Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC - PubMed Central.

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv.

-

WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents.

-

SAFETY DATA SHEET - 5-Bromo-2-chloropyrimidine.

-

Nucleophilic aromatic substitution reactions of chloropyrimidines - ResearchGate.

-

Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed.

-

Synthesis Methods of 5-Bromo-2-chloropyrimidine - ChemicalBook.

-

5-BROMO-2-(METHYLTHIO)PYRIMIDINE | 14001-67-3 - ChemicalBook.

-

One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap.

-

One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC - NIH.

-

Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... - ResearchGate.

-

CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents.

-

This compound - CymitQuimica.

-

Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC - NIH.

-

Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo.

-

Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed.

-

A Comparative Guide to the Reaction Products of 5-Bromo-2-chloropyrimidine for Researchers in Drug Discovery - Benchchem.

-

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid - Optional[1H NMR] - Chemical Shifts.

-

TWI383973B - Process for the preparation of 2-substituted-5-(1-alkylthio)alkylpyridines.

-

Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 - Smolecule.

-

5-Bromo-2-(methylthio)pyrimidine 97 14001-67-3 - Sigma-Aldrich.

-

Identifying common side reactions of 5-Bromo-2-chloropyrimidine - Benchchem.

-

CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents.

-

Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia - ResearchGate.

-

Thermal Decomposition Mechanism for Ethanethiol - PMC - NIH.

Sources

- 1. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. zenodo.org [zenodo.org]

- 7. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- 11. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE | 14001-67-3 [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

The Synthesis of 5-Bromo-2-(ethylthio)pyrimidine: A Senior Application Scientist's In-depth Guide

Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold

In the landscape of modern medicinal chemistry and drug development, the pyrimidine core stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its inherent electronic properties and multiple points for functionalization make it an ideal starting point for constructing complex molecules with therapeutic potential. Within this class, 5-Bromo-2-(ethylthio)pyrimidine emerges as a particularly valuable building block. The strategic placement of a bromine atom at the C5-position and an ethylthio group at the C2-position offers chemists a powerful tool for sequential, regioselective modifications.

The C5-bromo atom serves as a versatile handle for introducing molecular diversity, primarily through robust and predictable palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2] This allows for the facile creation of carbon-carbon bonds, linking the pyrimidine core to a wide array of aryl and heteroaryl moieties. Simultaneously, the 2-ethylthio group modulates the electronic character of the ring and can itself be a site for further transformation, such as oxidation to the corresponding sulfoxide or sulfone, to fine-tune the pharmacological properties of the final compound. This dual functionality makes this compound a key intermediate in the synthesis of targeted therapies, including kinase inhibitors for oncology and antivirals. This guide provides a detailed exploration of the primary synthetic routes to this compound, focusing on the underlying chemical principles, field-proven experimental protocols, and a comparative analysis to inform your synthetic strategy.

Primary Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely adopted method for the synthesis of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the inherent electrophilicity of the C2-position on the pyrimidine ring, which is further activated by the presence of two ring nitrogen atoms. The reaction proceeds by displacing a suitable leaving group, typically a halide, with a sulfur nucleophile.

Mechanistic Insight: The Addition-Elimination Pathway

The SNAr reaction does not proceed via a concerted SN2-type displacement, which is sterically hindered at an sp²-hybridized carbon. Instead, it follows a two-step addition-elimination mechanism.[3]

-

Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile (ethanethiolate anion) on the electron-deficient C2-carbon of 5-bromo-2-chloropyrimidine. This attack temporarily disrupts the aromaticity of the pyrimidine ring.

-

Formation of the Meisenheimer Complex: This addition step forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyrimidine ring and is effectively stabilized by the electron-withdrawing nature of the ring nitrogens.

-

Elimination and Aromatization: The aromaticity of the ring is restored in the final step through the elimination of the leaving group (chloride anion), yielding the stable this compound product.

Caption: Figure 1: S-N-Ar Mechanism

Experimental Protocol: Synthesis via SNAr

This protocol is adapted from a well-established procedure for the synthesis of the methylthio analogue and is expected to provide high yields for the target ethylthio compound.[4]

Reagents & Materials:

-

5-Bromo-2-chloropyrimidine

-

Ethanethiol (Ethyl Mercaptan)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium hydride (NaH), 60% dispersion in mineral oil (or an alternative base like K₂CO₃)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexanes/Ethyl Acetate solvent system

Instrumentation:

-

Round-bottom flask with magnetic stirrer

-

Condenser and nitrogen/argon inlet

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-bromo-2-chloropyrimidine (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.1-0.2 M concentration).

-

Nucleophile Preparation (if using NaH): In a separate flask, carefully suspend sodium hydride (1.1 eq) in anhydrous DMF. Cool the suspension to 0°C (ice bath) and slowly add ethanethiol (1.1 eq) dropwise. Allow the mixture to stir for 20-30 minutes at 0°C to form the sodium ethanethiolate nucleophile. Self-Validating System: The cessation of hydrogen gas evolution indicates the complete formation of the thiolate.

-

Nucleophilic Addition: Slowly add the prepared sodium ethanethiolate solution to the solution of 5-bromo-2-chloropyrimidine at room temperature.

-

Reaction Execution: Heat the reaction mixture to 50-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a beaker of cold water or saturated NaHCO₃ solution.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) to afford the pure this compound.

Causality and Field-Proven Insights

-

Choice of Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent. Its high dielectric constant helps to dissolve the reactants and stabilize the charged Meisenheimer complex. Critically, as an aprotic solvent, it does not form strong hydrogen bonds with the thiolate nucleophile, leaving its nucleophilicity high for a rapid reaction rate.[5][6]

-

Choice of Base: While a base like potassium carbonate can be used to generate the thiolate in situ, pre-forming the thiolate with a strong, non-nucleophilic base like sodium hydride ensures a high concentration of the active nucleophile from the outset, often leading to cleaner and faster reactions.

-

Temperature Control: The reaction is heated moderately (50-60°C) to provide sufficient activation energy for the reaction to proceed at a practical rate without promoting side reactions or decomposition of the starting materials or product.

Alternative Synthetic Strategy: Electrophilic Bromination

An alternative, two-step approach involves first synthesizing 2-(ethylthio)pyrimidine and then introducing the bromine atom at the C5-position via an electrophilic aromatic substitution reaction. This route can be advantageous if 2-(ethylthio)pyrimidine is a more readily available or cost-effective starting material.

Step 1 Protocol: Synthesis of 2-(ethylthio)pyrimidine

This procedure involves a nucleophilic substitution on 2-chloropyrimidine.

Methodology:

-

Setup: Dissolve 2-chloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Base and Nucleophile: In a separate container, prepare a solution of sodium hydroxide (1.1 eq) in water and add ethanethiol (1.1 eq) to form sodium ethanethiolate.

-

Reaction: Add the ethanethiolate solution dropwise to the 2-chloropyrimidine solution at room temperature. Stir the mixture for 12-24 hours, monitoring by TLC.

-

Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by chromatography or distillation to yield 2-(ethylthio)pyrimidine.

Step 2 Protocol: Bromination of 2-(ethylthio)pyrimidine

The C5-position of the pyrimidine ring is activated towards electrophilic attack. N-Bromosuccinimide (NBS) is a common and effective brominating agent for this transformation. [7][8] Methodology:

-

Setup: Dissolve 2-(ethylthio)pyrimidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) in a flask protected from light.

-

Bromination: Add N-Bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material (typically 1-3 hours).

-

Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining NBS or bromine.

-

Purification: Extract the product with an organic solvent, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain this compound.

Comparative Analysis of Synthetic Routes

The choice between the direct SNAr route and the two-step bromination route depends on starting material availability, scalability, and overall process efficiency.

| Parameter | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: Electrophilic Bromination |

| Starting Material | 5-Bromo-2-chloropyrimidine | 2-Chloropyrimidine (or 2-(ethylthio)pyrimidine) |

| Key Reagents | Ethanethiol, Base (e.g., NaH, K₂CO₃), DMF | Ethanethiol, Base, NBS (or Br₂) |

| Number of Steps | 1 | 2 |

| Typical Yield | Good to Excellent (e.g., 75% for methylthio analogue)[4] | Variable, depends on efficiency of both steps |

| Atom Economy | High | Moderate (generates succinimide byproduct) |

| Key Advantages | Convergent, direct, high-yielding | May use cheaper starting materials, modular |

| Key Disadvantages | Requires potentially more expensive starting material | Longer process, requires two separate purifications |

Safety and Handling: A Foundation of Trustworthiness

The protocols described involve hazardous materials that require strict adherence to safety procedures.

-

Ethanethiol (Ethyl Mercaptan): This compound is a highly flammable liquid and vapor with a strong, unpleasant odor. [9]It is harmful if swallowed or inhaled.

-

Handling: Always handle in a well-ventilated chemical fume hood. Use spark-proof tools and ground all equipment to prevent static discharge.

-

PPE: Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammables.

-

-

N-Bromosuccinimide (NBS): NBS is a corrosive solid and an oxidizing agent. It is a lachrymator and should be handled with care.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Weigh and handle in a fume hood. Protect from light and moisture, as it can decompose.

-

-

Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas.

-

Handling: Handle under an inert atmosphere. Never add water directly to NaH. Quench reactions carefully and slowly, typically with a protic solvent like isopropanol or methanol at low temperatures before adding water.

-

By implementing these robust safety measures, the described protocols can be executed reliably and securely, forming a self-validating system of experimental integrity.

References

- Google. (n.d.). Current time in Belgrade.

-

Quora. (2018, February 20). What is the role of a DMF in an SN2 reaction? Retrieved January 1, 2026, from [Link]

-

WordPress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved January 1, 2026, from [Link]

-

Ali, T., et al. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances. Retrieved January 1, 2026, from [Link]

-